Brexpiprazol-d8
Übersicht
Beschreibung
Brexpiprazole D8 is an internal standard for the quantification of brexpiprazole . It is a serotonin (5-HT) and dopamine receptor modulator with high affinity for 5-HT 1A and 5-HT 2A serotonin, dopamine D 2L, and α 1B -, and α 2C -adrenergic receptors . It acts as a partial agonist of 5-HT 1A, D 2L, and D 3 receptors and an antagonist of 5-HT 2A, 5-HT 2B, as well as α 1B - and α 2C -adrenergic receptors .
Synthesis Analysis
The synthesis of Brexpiprazole D8 involves deuterium labeling of brexpiprazole . This can be done by a deuterated reagent under appropriate reaction conditions to replace the hydrogen atom in the brexpiprazole .
Molecular Structure Analysis
Brexpiprazole D8 has a molecular formula of C25H19D8N3O2S and a formula weight of 441.6 . It is a solid and soluble in DMSO .
Chemical Reactions Analysis
Brexpiprazole D8 is intended for use as an internal standard for the quantification of brexpiprazole by GC- or LC-MS . It has high affinity for 5-HT 1A and 5-HT 2A serotonin, dopamine D 2L, and α 1B -, and α 2C -adrenergic receptors .
Physical and Chemical Properties Analysis
Brexpiprazole D8 is a solid with a molecular formula of C25H19D8N3O2S and a formula weight of 441.6 . It is soluble in DMSO .
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
“Brexpiprazol-d8” wird in pharmakologischen Studien eingesetzt, um seinen Wirkmechanismus als partieller Agonist an 5-HT1A- und Dopaminrezeptoren sowie als Antagonist an 5-HT2A-Rezeptoren zu verstehen. Dies hilft bei der Erforschung seines therapeutischen Potenzials und von Arzneimittelwechselwirkungen .
Entwicklung analytischer Methoden
Forscher verwenden „this compound“ bei der Entwicklung und Validierung analytischer Methoden wie RP-HPLC zur Quantifizierung von Brexpiprazol in pharmazeutischen Formulierungen, um die Genauigkeit und Robustheit dieser Methoden sicherzustellen .
Studien zu Arzneimittel-Nahrungsmittel-Wechselwirkungen
Die Verbindung kann verwendet werden, um potenzielle Arzneimittel-Nahrungsmittel-Wechselwirkungen zu untersuchen, was entscheidend ist, um zu verstehen, wie verschiedene Lebensmittel die Absorption und den Metabolismus des Arzneimittels beeinflussen können .
Studien zur klinischen Wirksamkeit
Es kann auch in der klinischen Forschung verwendet werden, um die Wirksamkeit von Brexpiprazol in verschiedenen Diagnosegruppen zu bewerten, z. B. bei Patienten mit schweren depressiven Störungen oder Schizophrenie .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Brexpiprazole D8, also known as Brexpiprazole, is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also has a high affinity for serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors , as well as norepinephrine, histamine H1, and muscarinic M1 receptors . These receptors have been implicated in psychiatric conditions such as schizophrenia and depression .
Mode of Action
Brexpiprazole D8 interacts with its targets by acting as a partial agonist at the 5-HT1A and dopamine D2 receptors, and as a potent antagonist at the 5-HT2A receptors . Compared to aripiprazole, another antipsychotic drug, brexpiprazole D8 has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms, which is attributed to lower intrinsic activity at the D2 receptor . It also displays stronger antagonism at the 5-HT1A and 5-HT2A receptors .
Pharmacokinetics
For the parent compound brexpiprazole, after multiple once-daily administrations, the terminal elimination half-lives of brexpiprazole and its major metabolite, dm-3411, were 91 hours and 86 hours, respectively . More research is needed to determine the specific ADME properties of Brexpiprazole D8.
Result of Action
The molecular and cellular effects of Brexpiprazole D8’s action include robust declines in cellular ATP and viability due to its inhibition of respiratory complex I . This results in mitochondrial toxicity, with greater bioenergetic inhibition observed in ventral midbrain neurons than forebrain neurons .
Biochemische Analyse
Biochemical Properties
Brexpiprazole D8 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which is crucial for its therapeutic effects. Brexpiprazole D8 also binds to alpha-adrenergic receptors, contributing to its pharmacological profile .
Cellular Effects
Brexpiprazole D8 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates dopaminergic and serotonergic signaling, which affects neuronal activity and neurotransmitter release . This modulation can lead to changes in gene expression, impacting cellular functions such as synaptic plasticity and neuroprotection. Additionally, Brexpiprazole D8’s interaction with alpha-adrenergic receptors can influence cellular metabolism and energy homeostasis .
Molecular Mechanism
The molecular mechanism of Brexpiprazole D8 involves its partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, and antagonist activity at serotonin 5-HT2A receptors . By binding to these receptors, Brexpiprazole D8 modulates neurotransmitter release and receptor activity, leading to its therapeutic effects. It also exhibits high affinity for alpha-adrenergic receptors, which may contribute to its effects on mood and cognition . The deuterium substitution in Brexpiprazole D8 enhances its stability and reduces its metabolic degradation, prolonging its action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brexpiprazole D8 change over time due to its stability and degradation properties. Studies have shown that Brexpiprazole D8 maintains its stability over extended periods, allowing for sustained therapeutic effects . Long-term exposure to Brexpiprazole D8 in in vitro and in vivo studies has demonstrated its ability to modulate neurotransmitter systems and maintain its efficacy without significant degradation .
Dosage Effects in Animal Models
The effects of Brexpiprazole D8 vary with different dosages in animal models. At lower doses, Brexpiprazole D8 effectively modulates neurotransmitter activity and exhibits antipsychotic and antidepressant effects . At higher doses, it may cause adverse effects such as weight gain and metabolic disturbances . Threshold effects have been observed, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing side effects .
Metabolic Pathways
Brexpiprazole D8 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6 . These enzymes facilitate the biotransformation of Brexpiprazole D8 into its metabolites, which are then excreted via urine and feces . The deuterium substitution in Brexpiprazole D8 slows its metabolic degradation, enhancing its bioavailability and prolonging its therapeutic effects .
Transport and Distribution
Brexpiprazole D8 is transported and distributed within cells and tissues through various mechanisms. It exhibits high plasma protein binding, primarily to serum albumin and alpha-1-acid glycoprotein . This binding facilitates its distribution to target tissues, where it exerts its therapeutic effects. Brexpiprazole D8’s extravascular distribution indicates its ability to reach various tissues and maintain its efficacy .
Subcellular Localization
The subcellular localization of Brexpiprazole D8 is influenced by its binding to specific receptors and transporters. It primarily localizes to neuronal cells, where it interacts with serotonin and dopamine receptors . This localization is crucial for its therapeutic effects on neurotransmitter systems. Additionally, Brexpiprazole D8 may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway of Brexpiprazole D8 involves the incorporation of deuterium atoms into the molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-3-fluorobenzaldehyde", "ethyl 2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)acetate", "deuterium oxide", "sodium borohydride", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-3-fluoro-2-nitrobenzene by nitration of 4-bromo-3-fluorobenzaldehyde with nitric acid and sulfuric acid.", "Step 2: Reduction of 4-bromo-3-fluoro-2-nitrobenzene to 4-bromo-3-fluoroaniline using sodium borohydride in ethanol.", "Step 3: Synthesis of Brexpiprazole D8 by reacting 4-bromo-3-fluoroaniline with ethyl 2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)acetate in the presence of deuterium oxide and sodium hydroxide. The reaction is carried out in acetic acid and water at elevated temperature and pressure.", "Step 4: Purification of the product by column chromatography and recrystallization." ] } | |
Although the exact mechanism of action of brexpiprazole in psychiatric disorders has not been fully elucidated, the efficacy of brexpiprazole may be attributed to combined partial agonist activity at 5-HT1A and dopamine D2 receptors, and antagonist activity at 5-HT2A receptors. Brexpiprazole binds to these receptors with subnanomolar affinities. These therapeutic targets have been implicated in psychiatric conditions such as schizophrenia and depression. Partial D2 receptor agonism allows the drug to stimulate D2 receptors under low dopamine conditions, while attenuating their activation when dopamine levels are high. Partial agonism at 5-HT1A receptors may be tied to improved memory function and cognitive performance. Antagonism at α-adrenergic receptors has also been implicated in schizophrenia and depression. | |
CAS-Nummer |
1427049-19-1 |
Molekularformel |
C25H27N3O2S |
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i1D2,2D2,11D2,16D2 |
InChI-Schlüssel |
ZKIAIYBUSXZPLP-IGZDHSKUSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C5C=CSC5=CC=C4 |
SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.